molecular formula C10H11NO4 B12066885 4-(Cyclopropylmethoxy)-3-nitrophenol

4-(Cyclopropylmethoxy)-3-nitrophenol

Cat. No.: B12066885
M. Wt: 209.20 g/mol
InChI Key: ZLBKTFLZYRXCBF-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-nitrophenol is a phenolic compound featuring a nitro group at the 3-position and a cyclopropylmethoxy substituent at the 4-position.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-nitrophenol

InChI

InChI=1S/C10H11NO4/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

ZLBKTFLZYRXCBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-nitrophenol typically involves the following steps:

    Alkylation: The starting material, 3-nitrophenol, undergoes an alkylation reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 4-(Cyclopropylmethoxy)-3-nitrophenol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-(Cyclopropylmethoxy)-3-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases like potassium carbonate.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-(Cyclopropylmethoxy)-3-aminophenol.

    Substitution: Various ethers or esters depending on the substituent.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of 4-(Cyclopropylmethoxy)-3-nitrophenol and its analogs is presented below, focusing on structural features, synthesis pathways, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties
4-(Cyclopropylmethoxy)-3-nitrophenol Not provided C₁₀H₁₁NO₄ 209.20 3-NO₂, 4-OCH₂C₃H₅ High lipophilicity, potential PDE4 inhibition
[4-(Cyclopropylmethoxy)-3-nitrophenyl]methanol 1039912-92-9 C₁₁H₁₃NO₄ 223.23 3-NO₂, 4-OCH₂C₃H₅, CH₂OH Reduced reactivity due to -CH₂OH group
4-Chloro-3-nitrophenol 610-78-6 C₆H₄ClNO₃ 173.55 3-NO₂, 4-Cl Higher toxicity, lower lipophilicity
4-((3-Hydroxypropyl)amino)-3-nitrophenol 92952-81-3 C₉H₁₂N₂O₄ 212.20 3-NO₂, 4-NH(CH₂)₃OH Enhanced solubility due to -NH(CH₂)₃OH

Key Comparisons

Synthetic Complexity The cyclopropylmethoxy group in the target compound requires multi-step synthesis, such as alkylation of phenol precursors with cyclopropylmethyl halides (e.g., S6 → S7 in ) . In contrast, 4-chloro-3-nitrophenol is synthesized via direct nitration and chlorination, offering higher yields (e.g., 99% for intermediates like S5 and S7) .

Biological Activity Cyclopropylmethoxy-substituted compounds, such as roflumilast (a PDE4 inhibitor), demonstrate enhanced potency due to improved binding affinity and metabolic stability . 4-Chloro-3-nitrophenol, lacking the cyclopropylmethoxy group, is more toxic and less selective, as seen in its hazardous handling requirements (e.g., explosive risk in confined spaces) .

Physicochemical Properties The cyclopropylmethoxy group increases molecular weight and lipophilicity compared to chloro or methoxy analogs. For example, [4-(cyclopropylmethoxy)-3-nitrophenyl]methanol (MW 223.23) is heavier than 4-chloro-3-nitrophenol (MW 173.55) . This impacts solubility; hydroxypropylamino derivatives (e.g., CAS 92952-81-3) exhibit better aqueous solubility due to polar substituents .

Safety Profiles 4-Nitrophenol derivatives with halogen substituents (e.g., 4-chloro-3-nitrophenol) require stringent safety protocols due to high toxicity . Cyclopropylmethoxy analogs may mitigate these risks by reducing electrophilicity, though specific data are lacking.

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